molecular formula C16H17ClN2O2S B2963285 4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-58-1

4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2963285
CAS No.: 899973-58-1
M. Wt: 336.83
InChI Key: UKNMNIVZLHHQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C16H17ClN2O2S and its molecular weight is 336.83. The purity is usually 95%.
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Biological Activity

The compound 4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic derivative with potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN2O2SC_{17}H_{19}ClN_2O_2S, with a molecular weight of approximately 346.86 g/mol. The structure features a cyclopentapyrimidine core, which is known for its diverse pharmacological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₂O₂S
Molecular Weight346.86 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viral infections, including HIV and HCV. The IC50 values for some related compounds have been reported as low as 0.35 μM, indicating potent antiviral activity .

Antitumor Activity

Research has demonstrated that certain pyrimidine derivatives possess antitumor properties. A study evaluating the antiproliferative effects of 4-substituted pyrimidines revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in proliferation and apoptosis. For example, it may inhibit key enzymes or receptors that are crucial for viral replication or tumor growth.

Case Studies

  • Study on Antiviral Efficacy :
    • A series of pyrimidine derivatives were synthesized and tested for their antiviral activity against HIV-1.
    • The compound exhibited an IC50 value of 0.20 μM, demonstrating significant inhibition of viral replication in MT-4 cells .
  • Antitumor Activity Assessment :
    • In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound.
    • The results indicated a dose-dependent inhibition of cell growth, with notable effects observed in breast and gastric cancer cells .

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-13-6-2-1-4-11(13)10-22-15-12-5-3-7-14(12)19(8-9-20)16(21)18-15/h1-2,4,6,20H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNMNIVZLHHQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.